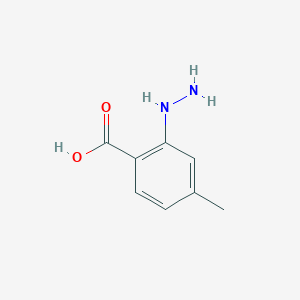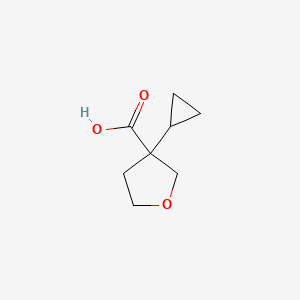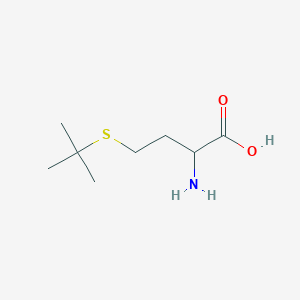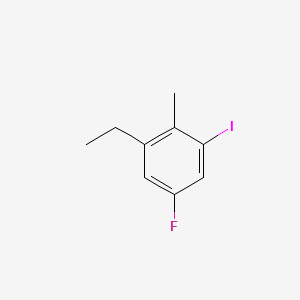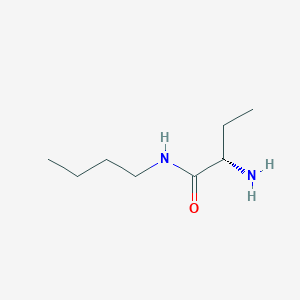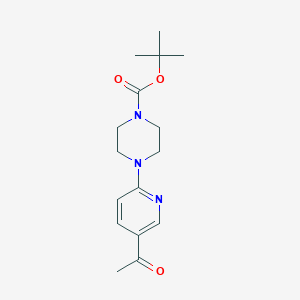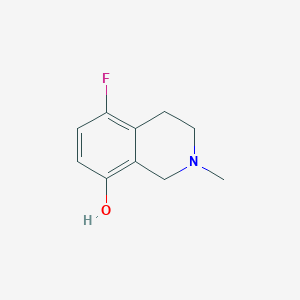
5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .
科学的研究の応用
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol include other fluorinated tetrahydroisoquinolines and related derivatives. Examples include:
- 5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5th position and the hydroxyl group at the 8th position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C10H12FNO/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11/h2-3,13H,4-6H2,1H3 |
InChIキー |
OZSPPBMBJLTKBV-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C=CC(=C2C1)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


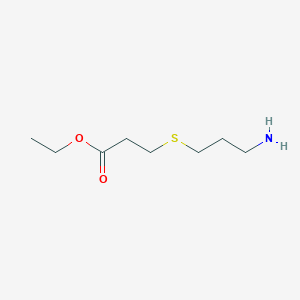
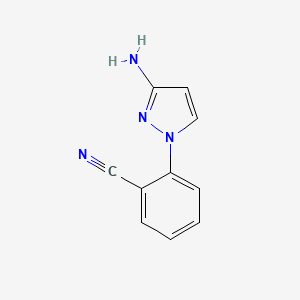

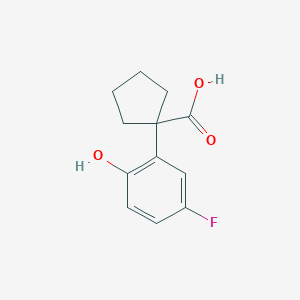

![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
